molecular formula C21H29N5O3 B7137348 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide

Cat. No.: B7137348
M. Wt: 399.5 g/mol
InChI Key: WUUXNXAQJFMIJL-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide is a complex organic compound that features a unique combination of imidazole, pyridine, oxane, and piperidine moieties

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c27-21(24-14-17-4-7-23-20(13-17)26-11-8-22-16-26)25-9-5-18(6-10-25)29-15-19-3-1-2-12-28-19/h4,7-8,11,13,16,18-19H,1-3,5-6,9-10,12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUXNXAQJFMIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2CCN(CC2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole-pyridine intermediate through cyclization reactions. This intermediate is then coupled with a piperidine derivative under controlled conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-4-(oxan-2-ylmethoxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share the imidazole-pyridine scaffold and are known for their diverse biological activities.

    Substituted Imidazoles: These compounds have various substituents on the imidazole ring, leading to different chemical and biological properties.

    Piperidine Derivatives: Compounds with piperidine moieties are widely studied for their pharmacological potential.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

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